molecular formula C8H10N2O2 B157311 N-Ethyl-2-nitroaniline CAS No. 10112-15-9

N-Ethyl-2-nitroaniline

Cat. No. B157311
Key on ui cas rn: 10112-15-9
M. Wt: 166.18 g/mol
InChI Key: CQIKVOWCSGXCCG-UHFFFAOYSA-N
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Patent
US07517899B2

Procedure details

To a solution of ethyl-(2-nitro-phenyl)-amine (12.5 g, 75 mmol) in anhydrous tetrahydrofuran (150 mL) was added sodium borohydride (5.8 g, 153 mmol), and 5% palladium on carbon (150 mg). Methanol (25 mL) was then added at room temperature under nitrogen in a dropwise manner. After addition, the reaction mixture was stirred at room temperature for about 30 minutes until the reaction was complete. The reaction mixture was then filtered through a pad of Celite. The filtrate was diluted with ethyl acetate (200 mL), washed with a saturated aqueous solution of ammonium chloride (80 mL), dried over sodium sulfite, and concentrated in vacuo to afford crude N-ethyl-benzene-1,2-diamine (8.4 g, 62 mmol) which was used in next step without further purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-])=O)[CH3:2].[BH4-].[Na+].CO>O1CCCC1.[Pd]>[CH2:1]([NH:3][C:4]1[C:5]([NH2:10])=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)NC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
5.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for about 30 minutes until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of Celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of ammonium chloride (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)NC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 62 mmol
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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